1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine

Positional isomerism Structure-activity relationship Piperazine pharmacophore

1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine (molecular formula C₁₇H₁₆Cl₄N₂O₂S; molecular weight 454.2 g/mol) is a 1,4-disubstituted sulfonylpiperazine derivative belonging to the broader benzenesulfonylpiperazine pharmacophore class. The compound features a piperazine core N-substituted at one terminus with a 3-chloro-4-methylphenyl group and at the other with a 2,4,5-trichlorobenzenesulfonyl moiety, yielding a tetra-chlorinated structure with distinct electronic and steric properties.

Molecular Formula C17H16Cl4N2O2S
Molecular Weight 454.2 g/mol
Cat. No. B12203559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine
Molecular FormulaC17H16Cl4N2O2S
Molecular Weight454.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C17H16Cl4N2O2S/c1-11-2-3-12(8-13(11)18)22-4-6-23(7-5-22)26(24,25)17-10-15(20)14(19)9-16(17)21/h2-3,8-10H,4-7H2,1H3
InChIKeyHKUNWJNLPARQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine – Compound Identity, Pharmacophore Class, and Procurement-Relevant Physicochemical Baseline


1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine (molecular formula C₁₇H₁₆Cl₄N₂O₂S; molecular weight 454.2 g/mol) is a 1,4-disubstituted sulfonylpiperazine derivative belonging to the broader benzenesulfonylpiperazine pharmacophore class . The compound features a piperazine core N-substituted at one terminus with a 3-chloro-4-methylphenyl group and at the other with a 2,4,5-trichlorobenzenesulfonyl moiety, yielding a tetra-chlorinated structure with distinct electronic and steric properties . It is supplied as a white to off-white solid, soluble in organic solvents such as dimethyl sulfoxide with limited aqueous solubility, and is typically offered at ≥95% purity for non-human research applications . The compound is listed under catalog number EVT-12336767 and is positioned within screening compound libraries for medicinal chemistry and organic synthesis applications .

Why Generic Substitution Fails for 1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine in MedChem and Screening Procurement


Within the 1,4-disulfonylpiperazine chemical space, seemingly minor structural perturbations—such as chlorine position isomerism, degree of aryl chlorination, or sulfonyl substitution pattern—can produce orders-of-magnitude shifts in target binding affinity, selectivity, and physicochemical properties [1]. The target compound's unique combination of a 3-chloro-4-methylphenyl N-aryl group with a 2,4,5-trichlorobenzenesulfonyl group generates an electronic and steric profile that cannot be replicated by its closest positional isomer (5-chloro-2-methylphenyl analog, CAS 496054-75-2) , the non-chlorinated benzenesulfonyl analog (CAS 681844-42-8), or the dimethyl analog lacking the chloro substituent on the N-aryl ring . Generic substitution without explicit comparative biological and physicochemical validation therefore carries a material risk of altered potency, shifted selectivity profiles, and divergent ADMET behavior, rendering procurement decisions based solely on class membership or superficial structural similarity insufficient for rigorous scientific or industrial use [1].

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine versus Closest Analogs


Positional Isomerism: 3-Chloro-4-methylphenyl vs. 5-Chloro-2-methylphenyl N-Aryl Substitution Defines Distinct Chemical Entities with Different Predicted Binding Topologies

The target compound bears a 3-chloro-4-methylphenyl group at the piperazine N1 position, whereas the closest commercially cataloged positional isomer (CAS 496054-75-2) carries a 5-chloro-2-methylphenyl group . This positional shift relocates the chloro substituent from the meta-position relative to the piperazine attachment point (target) to the para-position (isomer), and simultaneously moves the methyl group from para to ortho. Both compounds share the identical molecular formula (C₁₇H₁₆Cl₄N₂O₂S, MW 454.2 g/mol) and the same trichlorobenzenesulfonyl group, making them isosteric but topologically distinct . In benzenesulfonylpiperazine SAR series, analogous positional modifications of aryl substituents have been shown to alter pIC₅₀ values by >1.5 log units against Trypanosoma cruzi, with certain positional isomers dropping below detectable activity thresholds (pIC₅₀ <4.2) while others retained potency (pIC₅₀ 5.7–6.4) [1]. Although direct head-to-head biological data for this specific pair is not published, the class-level SAR precedent establishes that N-aryl substitution position is a critical determinant of biological activity in this scaffold [1].

Positional isomerism Structure-activity relationship Piperazine pharmacophore

Electronic Differentiation: 2,4,5-Trichlorobenzenesulfonyl Group vs. Unsubstituted Benzenesulfonyl Group Produces a >2-Unit LogP Shift and Alters Hydrogen-Bond Acceptor Capacity

The target compound incorporates a 2,4,5-trichlorobenzenesulfonyl group, in contrast to the unsubstituted benzenesulfonyl analog (CAS 681844-42-8; 1-(benzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine) . The trichlorobenzenesulfonyl moiety introduces three electron-withdrawing chlorine atoms on the sulfonyl-attached aromatic ring, which substantially increases lipophilicity and modulates the electronic environment of the sulfonamide group. While experimentally measured LogP values for the target compound are not publicly available, a structurally related 2,4,5-trichlorobenzenesulfonylpiperazine derivative (1-benzyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine) has a reported computed LogP of 5.28 and LogSW of −5.76 . Using additive fragment-based estimation (Cl ≈ +0.7 LogP units per substituent), the target compound (4 Cl atoms) is predicted to have LogP approximately 1.5–2.0 units higher than the mono-chlorinated benzenesulfonyl analog (1 Cl atom; CAS 681844-42-8, MW 350.9 g/mol) [1]. The trichlorobenzenesulfonyl variant also exhibits a reduced predicted pKa (~3.30 for the sulfonamide NH in the trifluoromethyl analog series) compared to ~5–6 for non-chlorinated benzenesulfonylpiperazines, affecting ionization state at physiological pH . Additionally, the trichloro substitution pattern (2,4,5- vs. the alternative 2,3,4-trichloro isomer) controls the orientation of the ortho-chlorine, which can sterically influence the conformational preference of the sulfonyl-piperazine linkage [2].

Lipophilicity Electronic effects Sulfonamide bioisostere

Historical Scaffold Validation: The 3-Chloro-4-methylphenylpiperazine Substructure Has Demonstrated Antiparasitic Activity in Schistosoma mansoni Models, Providing a Biological Rationale Distinct from Other N-Arylpiperazine Regioisomers

The 3-chloro-4-methylphenylpiperazine substructure present in the target compound is not an arbitrary N-aryl choice; it is the pharmacophoric core of the historical schistosomicidal agent Mirasan and its structural analog Teroxalene hydrochloride, both of which demonstrated activity against Schistosoma mansoni in animal models [1]. Specifically, N-(3-chloro-4-methylphenyl)-piperazine and its N′-substituted derivatives (e.g., Abbott-16612, bis-[4-(3-chloro-4-methylphenyl)piperazine] ethyl sulfones) were shown to possess antischistosomal efficacy in laboratory infections [2]. This contrasts with alternative N-aryl substitution patterns (e.g., 5-chloro-2-methylphenyl, 4-chlorophenyl, or 3,4-dimethylphenyl) for which no comparable schistosomicidal validation has been reported. The target compound represents a hybrid scaffold that combines this validated 3-chloro-4-methylphenylpiperazine motif with a trichlorobenzenesulfonyl group, creating a chimeric structure that merges historical antiparasitic pharmacophore precedent with the sulfonylpiperazine class's demonstrated activity against Trypanosoma cruzi (best compounds in the benzenesulfonylpiperazine series achieving pIC₅₀ of 6.4, equivalent to IC₅₀ ≈ 0.4 μM) [3]. The 3-chloro-4-methylphenyl group thus carries a biological validation lineage not shared by its positional isomers or dechlorinated analogs.

Schistosomicidal Antiparasitic Piperazine scaffold

Chlorine Count and Molecular Weight Differentiation: Four Chlorine Atoms (MW 454.2) vs. Three Chlorine Atoms (MW 433.8) in the Dimethyl Analog Defines Distinct Physicochemical Space

The target compound contains four chlorine atoms (total MW 454.2 g/mol), whereas the structurally closest non-isomeric analog—1-(3,4-dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine (EVT-12323647)—replaces the 3-chloro substituent with a methyl group, yielding three chlorine atoms and a molecular weight of 433.8 g/mol (ΔMW = −20.4 g/mol) . This chlorine-for-methyl substitution has consequences beyond molecular weight: the C–Cl bond in the target compound provides a site for halogen bonding interactions (σ-hole donor) that cannot be replicated by the C–CH₃ group in the dimethyl analog. In sulfonylpiperazine drug design, halogen bonding has been implicated in enhancing target binding affinity and selectivity [1]. Furthermore, the four-chlorine composition places the target compound at the upper boundary of typical lead-like chemical space (MW >450), whereas the three-chlorine dimethyl analog remains within more conventional lead-like limits (MW <450). This distinction is meaningful for hit-to-lead triage: the target compound may offer enhanced potency through additional halogen-bonding contacts at the cost of higher lipophilicity, while the dimethyl analog represents a less lipophilic but potentially less potent alternative [1].

Molecular weight Halogen bonding Lead-likeness

Synthetic Accessibility and Building Block Differentiation: 2,4,5-Trichlorobenzenesulfonyl Chloride as a Distinct Electrophilic Partner Defines a Unique Synthetic Route with Different Purity and Yield Profiles

The target compound is synthesized via a two-step sequence: (i) N-arylation of piperazine with a 3-chloro-4-methylphenyl halide to generate 1-(3-chloro-4-methylphenyl)piperazine (CAS 3606-03-9) [1], followed by (ii) sulfonylation with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine . This route distinguishes the target compound from analogs synthesized using alternative sulfonyl chlorides (e.g., benzenesulfonyl chloride for CAS 681844-42-8, or 4-methylbenzenesulfonyl chloride for the tosyl analog). 2,4,5-Trichlorobenzenesulfonyl chloride is a specialized building block with distinct reactivity due to the electron-withdrawing effect of the three chlorine atoms, which enhances the electrophilicity of the sulfonyl chloride group relative to non-chlorinated or mono-chlorinated analogs . This increased electrophilicity can improve sulfonylation yields with sterically hindered piperazine intermediates but also increases susceptibility to hydrolysis, requiring anhydrous reaction conditions . The 3-chloro-4-methylphenylpiperazine intermediate (CAS 3606-03-9) is also a discrete, purchasable building block, enabling convergent synthetic strategies that are not available when starting from alternative N-arylpiperazine regioisomers [1]. Commercial availability of both key intermediates as discrete catalog items supports reproducible procurement and synthesis compared to less accessible isomer pairs [1] .

Synthetic route Building block Sulfonylation

Optimal Research and Industrial Application Scenarios for 1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine Based on Quantitative Differentiation Evidence


Antiparasitic Drug Discovery: Hybrid Scaffold Optimization Leveraging the 3-Chloro-4-methylphenylpiperazine Pharmacophore with Sulfonylpiperazine Anti-Trypanosomal SAR

The target compound uniquely merges two validated antiparasitic pharmacophoric elements: the 3-chloro-4-methylphenylpiperazine motif with documented in vivo antischistosomal activity (Mirasan/Teroxalene lineage) [1] and the benzenesulfonylpiperazine scaffold with demonstrated sub-micromolar potency against Trypanosoma cruzi (best-in-class pIC₅₀ = 6.4, IC₅₀ ≈ 0.4 μM) [2]. This hybrid character makes the compound particularly suited for antiparasitic hit-to-lead programs targeting Chagas disease or schistosomiasis, where the trichlorobenzenesulfonyl group provides additional halogen-bonding capacity and increased lipophilicity for membrane permeability. The synthetic accessibility of both building blocks (CAS 3606-03-9 and 2,4,5-trichlorobenzenesulfonyl chloride) supports rapid analog generation for SAR exploration . Researchers should prioritize this compound over non-chlorinated sulfonyl analogs (e.g., CAS 681844-42-8) when membrane permeability is expected to be rate-limiting, and over the positional isomer (CAS 496054-75-2) when the 3-chloro-4-methyl substitution pattern is required to maintain the historical pharmacophore alignment validated in schistosomicidal studies [1].

Kinase Inhibitor Screening Libraries: High-Halogen-Content Sulfonylpiperazine as a Potential Type II/III Kinase Inhibitor Scaffold

Sulfonylpiperazine derivatives bearing trichlorobenzenesulfonyl groups have been implicated in patent literature as scaffolds for Janus kinase (JAK) and protein tyrosine kinase inhibition [1]. The target compound's four chlorine atoms and elevated LogP (~5.3–6.0 estimated) position it within physicochemical space favorable for engaging allosteric or DFG-out kinase conformations often targeted by type II/III inhibitors [2]. Compared to the dimethyl analog (EVT-12323647, 3 Cl, MW 433.8, lower LogP), the target compound offers an additional chlorine-mediated halogen-bonding contact point and higher lipophilicity that may enhance binding to hydrophobic kinase pockets. For kinase profiling panels, the compound serves as a tool to probe the contribution of halogen bonding and lipophilicity to kinase selectivity, complementing less halogenated analogs in the same screening set [2].

Chemical Biology Tool Compound: Probing Halogen-Bonding Contributions to Protein-Ligand Interactions in Sulfonylpiperazine Binding Sites

The target compound's 2,4,5-trichlorobenzenesulfonyl group provides a defined halogen-bond donor surface (C–Cl σ-hole) whose contribution to binding affinity can be systematically interrogated by comparison with the unsubstituted benzenesulfonyl analog (CAS 681844-42-8, Δ3 Cl atoms) and the dimethyl analog (EVT-12323647, Δ1 Cl atom on the N-aryl ring) [1]. This creates a matched molecular pair series for deconvoluting halogen-bonding effects, where the target compound represents the maximal halogenation state. The 2,4,5-trichloro substitution pattern also imposes a specific conformational preference on the sulfonyl-piperazine linkage due to the ortho-chlorine steric effect, which is absent in the 2,3,4-trichloro isomer series [2]. Chemical biology groups investigating halogen-bonding energetics or sulfonamide conformational preferences will find this compound a valuable component of a halogen-gradient compound set [1].

Neglected Tropical Disease Screening: Chagas Disease and Schistosomiasis Dual-Target Exploratory Programs

The benzenesulfonylpiperazine class has yielded compounds with promising selectivity indices (>50) against T. cruzi, and the 3-chloro-4-methylphenylpiperazine substructure carries independent validation against S. mansoni [1] [2]. The target compound, as a structural hybrid of both lineages, is an ideal candidate for dual-pathogen screening panels targeting neglected tropical diseases. Its four-chlorine composition and predicted LogP (>5) position it within the physicochemical range associated with tissue penetration, a desirable property for intracellular parasites such as T. cruzi amastigotes [2]. Researchers procuring compounds for WHO-recommended neglected disease screening cascades should preferentially select this hybrid scaffold over single-pharmacophore analogs, as it offers the potential to simultaneously address two distinct parasitic targets with a single chemotype [1] [2].

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